Phe-Leu amide hydrochloride
Overview
Description
“Phe-Leu amide hydrochloride” is a synthetic peptide with the empirical formula C15H23N3O2· HCl and a molecular weight of 313.82 . It has been used in various scientific experiments.
Synthesis Analysis
The synthesis of peptides like “this compound” involves sustainable solution-phase peptide synthesis using propylphosphonic anhydride T3P® as a green coupling reagent . The Boc strategy is suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H23N3O2· HCl . Its molecular weight is 313.82 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of peptides like “this compound” include the use of propylphosphonic anhydride T3P® as a green coupling reagent . The iterative process was performed in EtOAc, pushing further on overall sustainability .
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a storage temperature of -20°C . Its solubility is clear colorless at 50 mg/ml in methanol .
Scientific Research Applications
Biodegradable Polymers :
- Research conducted by Chkhaidze et al. (2011) explored the synthesis of biodegradable unsaturated poly(ester-amide)s (PEAs) using amino acids like L-phenylalanine and L-leucine. These polymers demonstrated solubility in common organic solvents and good film-forming properties, with potential applications in absorbable surgical devices and drug carriers (Chkhaidze et al., 2011).
Anion Recognition Materials :
- Kakuchi et al. (2009) developed poly(phenylacetylene)s with L-leucine and amide functionalities (poly-PA-Leu) which demonstrated high sensitivity towards anionic guests. This indicates potential applications in anion recognition and sensing (Kakuchi et al., 2009).
Peptide Synthesis and Conformational Studies :
- A study by Maricic et al. (2002) involved the synthesis of a Leu-enkephalin amide analogue containing a ferrocene substructure, indicating applications in peptide synthesis and structural analysis (Maricic et al., 2002).
Leishmaniasis Research :
- Research by Rabinovitch and Zilberfarb (1988) showed that certain amino acid amides, including Leu amides, were effective against Leishmania mexicana amazonensis amastigotes, suggesting applications in parasitology and potential anti-parasitic treatments (Rabinovitch & Zilberfarb, 1988).
Aminopeptidase Inhibitors :
- Ocain and Rich (1992) designed and synthesized alpha-keto amides as a new class of aminopeptidase inhibitors. These compounds, including Phe-Leu analogues, showed effectiveness against various aminopeptidases, which could be relevant in biochemical and medicinal applications (Ocain & Rich, 1992).
Auxin Response Modulation in Plants :
- Carranza et al. (2016) investigated ILR1-like proteins in Arabidopsis, which regulate auxin response through the hydrolysis of amide-linked IAA conjugates, including IAA-Leu. This research has implications for understanding plant growth and development (Carranza et al., 2016).
Copolymerization and Material Properties :
- Nagata and Kiyotsukuri (1992) incorporated amino acids like Leu and Phe into nylon-6 through melt polycondensation. This research is significant for developing new materials with altered physical properties, such as biodegradability and dyeability, potentially useful in various industrial applications (Nagata & Kiyotsukuri, 1992).
Metal Ion Binding Studies :
- Kowalik-Jankowska et al. (1995) studied the binding of Cu(II) ions by leucine-enkephalin analogs. This research has implications in understanding peptide-metal interactions, which can be crucial in bioinorganic chemistry and pharmacology (Kowalik-Jankowska et al., 1995).
Antimicrobial Activity :
- Stark et al. (2002) investigated cationic, hydrophobic peptides containing amino acids like Phe and Leu for their antimicrobial properties. These peptides showed activity against various bacteria, suggesting potential applications in developing new antimicrobial agents (Stark et al., 2002).
Opioid Receptor Research :
- Rochon et al. (2013) conducted a study on Leu-enkephalin analogues with modifications in amide bonds. These compounds were evaluated for their pharmacological profile over the delta opioid receptor, highlighting applications in neuroscience and drug development (Rochon et al., 2013).
Safety and Hazards
Future Directions
The future directions for “Phe-Leu amide hydrochloride” and similar peptides involve more sustainable synthetic processes . Peptide modality represents one of the emerging areas in drug discovery . The issues related to poor sustainability, long reaction times, and high process mass intensity (PMI) are necessary to promote actions aimed at redefining procedural aspects projected towards more sustainable synthetic processes .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENTNOEBSBIHY-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.